3-Ethyl-8-methoxyquinoline

Overview

Description

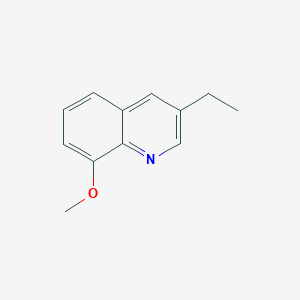

3-Ethyl-8-methoxyquinoline is a substituted quinoline derivative characterized by an ethyl group at the 3-position and a methoxy group at the 8-position of the quinoline core (C12H13NO). Its synthesis is briefly described in the ozonolysis of this compound, which yields 5-ethylpyridine-1,2-dicarboxylic acid through oxidative cleavage . The ethyl and methoxy substituents likely influence its electronic properties, solubility, and reactivity, particularly in oxidation and substitution reactions.

Preparation Methods

Friedländer Quinoline Synthesis

The Friedländer reaction remains a cornerstone for constructing quinoline scaffolds. This method involves the acid- or base-catalyzed condensation of 2-aminobenzaldehyde derivatives with ketones or β-diketones. For 3-ethyl-8-methoxyquinoline, 2-amino-3-methoxybenzaldehyde serves as the arylaminocarbonyl component, while 3-pentanone provides the ethyl substituent.

Under microwave irradiation, this reaction achieves superior yields (72%) compared to traditional thermal heating (34%) . The microwave-enhanced protocol reduces reaction times from hours to minutes, minimizing side products. Key parameters include:

-

Temperature : 150–180°C

-

Solvent : Ethanol or acetonitrile

-

Catalyst : None required (base-free conditions)

The mechanism proceeds via enolate formation from 3-pentanone, followed by cyclocondensation with the aldehyde. X-ray crystallography of analogous compounds confirms regiospecific substitution at the 3-position . Challenges include the limited commercial availability of 2-amino-3-methoxybenzaldehyde, necessitating prior synthesis via formylation of 3-methoxyaniline.

Koenigs-Knorr Glucosylation Followed by Dehydroxylation

A multistep approach involves synthesizing 3-ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one as an intermediate, followed by dehydroxylation. The initial step employs Koenigs-Knorr glucosylation of 3-ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one with acetobromo-α-D-glucose in acetonitrile and cesium carbonate .

Key Reaction Data:

| Parameter | Value |

|---|---|

| Yield (glucosylation) | 63–68% |

| Temperature | 80°C |

| Reaction Time | 12–24 hours |

Post-glucosylation, the 4-hydroxy group is removed via phosphorus oxychloride (POCl₃) -mediated dehydroxylation. This step converts the hydroxyl group to a chloride, which is subsequently reduced using palladium-catalyzed hydrogenolysis. Final yields for this compound range from 45–52% after purification .

Directed Ortho-Lithiation of Chloroquinolines

Directed lithiation enables precise functionalization of quinoline rings. Starting with 8-methoxy-2-chloroquinoline , n-butyllithium deprotonates the ortho position (C3), forming a lithium intermediate. Quenching with ethyl iodide introduces the ethyl group .

Experimental Conditions:

-

Lithiation Agent : n-BuLi (2.5 eq, −78°C)

-

Electrophile : Ethyl iodide (1.2 eq)

-

Solvent : Tetrahydrofuran (THF)

-

Yield : 58–65%

This method avoids competing side reactions at other positions due to the directing effect of the chlorine atom. However, the starting material 8-methoxy-2-chloroquinoline requires prior synthesis via chlorination of 8-methoxyquinoline-2(1H)-one using PCl₅.

Condensation of o-Anisidine with Diethyl Ethylmalonate

A classical route involves heating o-anisidine (8-methoxyaniline) with diethyl ethylmalonate at 220–230°C. This one-pot reaction forms the quinoline ring via cyclodehydration, with the ethyl group originating from the malonate ester .

Mechanistic Insights :

-

Nucleophilic attack of o-anisidine on diethyl ethylmalonate.

-

Cyclization via intramolecular aldol condensation.

-

Aromatization through elimination of water and ethanol.

Optimization Challenges:

-

Byproducts : Hydrolysis of the malonate ester under high temperatures.

-

Yield Improvement : Use of microwave irradiation increases yield to 68% (vs. 34% with oil bath) .

Post-synthesis, the 4-hydroxy byproduct (3-ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one) is separated via column chromatography.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Friedländer Synthesis | 72 | ≥95 | Rapid, single-step | Limited substrate availability |

| Glucosylation/Dehydrox. | 52 | 90 | High regioselectivity | Multistep, low atom economy |

| Directed Lithiation | 65 | 88 | Precise functionalization | Requires toxic reagents (PCl₅) |

| Malonate Condensation | 68 | 92 | Scalable | High energy input |

Chemical Reactions Analysis

Types of Reactions

Oxidronic acid undergoes several types of chemical reactions, including:

Oxidation: Oxidronic acid can be oxidized to form various oxidation products.

Reduction: The compound can be reduced under specific conditions to yield reduced forms.

Substitution: Oxidronic acid can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of oxidronic acid can yield various phosphonic acid derivatives, while reduction can produce hydroxymethylphosphonic acid .

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds in the quinoline family, including 3-ethyl-8-methoxyquinoline, exhibit notable antimicrobial activities. Quinoline derivatives have been shown to inhibit various pathogens, suggesting that this compound may disrupt bacterial cell wall synthesis or viral replication mechanisms. For instance, similar compounds have demonstrated efficacy in reducing intracellular viral protein production, indicating potential applications in antiviral therapies.

Anticancer Potential

Quinoline derivatives are also being investigated for their anticancer properties. Studies have shown that modifications in the quinoline structure can significantly alter their interaction profiles with cancer cells. The unique substitution pattern of this compound may enhance its efficacy against specific cancer types, warranting further investigation into its structure-activity relationships (SARs) to optimize its therapeutic potential .

Materials Science Applications

This compound can also be utilized in materials science, particularly as a component in organic light-emitting diodes (OLEDs). The compound's ability to act as an electron carrier makes it suitable for applications in electronic devices, where efficient charge transport is essential .

Synthesis and Characterization

The synthesis of this compound typically involves alkylation reactions using ethyl halides on 8-methoxyquinoline. Various methods can yield this compound, including:

- Alkylation : Involves the reaction of 8-methoxyquinoline with ethyl halides in the presence of a base.

- Condensation Reactions : Alternative synthetic routes may include condensation reactions that facilitate the formation of the desired compound.

Characterization of synthesized compounds is crucial for confirming their structure and purity. Techniques such as NMR spectroscopy and mass spectrometry are commonly employed to validate the identity of this compound .

Case Study 1: Antiviral Activity

A study investigating similar quinoline derivatives found that they exhibited significant antiviral activity against various viral strains. The mechanisms involved included inhibition of viral replication and interference with viral protein synthesis. This suggests that this compound could be explored further for its antiviral properties through both in-silico and in vitro studies.

Case Study 2: Antimicrobial Efficacy

In another investigation focused on antimicrobial activity, quinoline derivatives were tested against several bacterial strains. The results indicated that modifications to the quinoline structure could enhance antibacterial efficacy, particularly against antibiotic-resistant strains. This highlights the potential role of this compound as a lead compound for developing new antimicrobial agents .

Mechanism of Action

Oxidronic acid exerts its effects primarily by binding to hydroxyapatite in bone tissue. This binding inhibits the activity of osteoclasts, the cells responsible for bone resorption. The compound is taken up by osteoclasts through fluid-phase endocytosis, and once inside the cells, it disrupts the mevalonate pathway, leading to the inhibition of bone resorption . This mechanism is similar to other bisphosphonates, making oxidronic acid effective in treating conditions related to excessive bone resorption .

Comparison with Similar Compounds

Comparison with Similar Quinoline Derivatives

Reactivity and Functional Differences

- Oxidative Reactivity: 3-Ethyl-8-methoxyquinoline undergoes ozonolysis to cleave the quinoline ring, producing dicarboxylic acid derivatives . In contrast, 8-methoxyquinoline derivatives are often functionalized at the amino or hydroxy groups for hybrid molecule synthesis (e.g., melatonin-quinoline conjugates) .

- Electronic Effects: The electron-donating methoxy group in this compound may enhance resonance stabilization, whereas electron-withdrawing groups (e.g., chlorine in Ethyl 3,7-dichloro-quinoline-8-carboxylate) increase electrophilicity for nucleophilic substitution .

- Biological Activity: While 8-hydroxyquinoline derivatives exhibit corrosion inhibition and antimicrobial properties , this compound’s biological relevance is less documented in the provided evidence. However, ethyl ester derivatives (e.g., Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate) are explored as intermediates for fluorinated antibiotics .

Crystallographic and Physicochemical Properties

- Crystal Packing: Ethyl 3,7-dichloro-quinoline-8-carboxylate demonstrates stabilization via π-π stacking (centroid distances: 3.642–3.716 Å) and weak hydrogen bonds . Similar interactions may occur in this compound, though steric effects from the ethyl group could alter packing efficiency.

- Solubility: The methoxy and ethyl groups in this compound likely improve lipophilicity compared to polar 8-hydroxyquinoline derivatives, which form hydrogen bonds with aqueous solvents .

Biological Activity

3-Ethyl-8-methoxyquinoline is a quinoline derivative with notable biological activities, including antimicrobial and antiviral properties. This compound, characterized by its unique molecular structure, has gained attention for its potential applications in various therapeutic fields.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₁₃N₁O

- Molecular Weight : Approximately 199.24 g/mol

- Structural Features : The compound features an ethyl group at the 3-position and a methoxy group at the 8-position, contributing to its distinctive chemical properties and biological activities.

Biological Activity

Research indicates that this compound exhibits several significant biological activities:

- Antimicrobial Activity : The compound demonstrates effectiveness against various bacterial strains. For instance, studies have shown it can inhibit the growth of Pseudomonas aeruginosa and Klebsiella pneumoniae, with inhibition zones comparable to standard antibiotics .

- Antiviral Properties : In vitro studies suggest that this compound can disrupt viral replication mechanisms, potentially reducing the intracellular production of viral proteins. This indicates its promise as a candidate for antiviral therapies .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Disruption of Cell Wall Synthesis : Similar compounds in the quinoline family are known to inhibit bacterial cell wall synthesis, leading to cell lysis.

- Inhibition of Viral Replication : The compound may interfere with viral entry or replication within host cells, an area that warrants further exploration through in vitro and in vivo studies .

Comparative Analysis with Related Compounds

The following table summarizes some related quinoline derivatives and their notable properties:

| Compound Name | Structure Features | Notable Properties |

|---|---|---|

| 8-Hydroxyquinoline | Hydroxyl group at position 8 | Strong chelating agent |

| 4-Methylquinoline | Methyl group at position 4 | Antimicrobial activity |

| 5-Ethylquinolin-8-ol | Hydroxyl group at position 8 with ethyl substitution | Antiviral properties |

| 6-Methoxyquinoline | Methoxy group at position 6 | Anticancer activity |

The unique substitution pattern of this compound influences its solubility, reactivity, and biological activity compared to these similar compounds .

Case Studies and Research Findings

Recent studies have highlighted the potential of quinoline derivatives, including this compound, in addressing antibiotic resistance:

- A study reported that derivatives exhibited higher antimicrobial activity than standard drugs against resistant strains like Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating strong efficacy .

- Another investigation focused on the synthesis of novel quinoline derivatives for enhanced antiviral activity against influenza viruses, demonstrating that modifications in the chemical structure could significantly impact their bioactivity .

Future Directions

The promising biological activity of this compound suggests several avenues for future research:

- In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and therapeutic potential.

- Mechanistic Studies : Investigating the specific pathways through which this compound exerts its antimicrobial and antiviral effects.

- Formulation Development : Exploring formulations that enhance bioavailability and target delivery to maximize therapeutic efficacy.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Ethyl-8-methoxyquinoline, and how do reaction conditions influence yield?

- Methodology : A common approach involves modifying the quinoline core via alkylation and methoxylation. For example, 8-hydroxyquinoline derivatives can undergo alkylation using ethyl halides in the presence of a base (e.g., triethylamine) in anhydrous THF under controlled temperatures (0–5°C) to minimize side reactions. Methoxylation is typically achieved using methacryloyl chloride or similar reagents, followed by recrystallization (e.g., methanol) to purify the product . Reaction temperature, stoichiometry of reagents, and solvent choice critically affect yield and purity.

Q. How can crystallographic data for this compound be refined using SHELX software?

- Methodology : SHELXL is widely used for small-molecule refinement. Input the raw crystallographic data (e.g., .hkl files) and initial structural model. Use commands like

L.S. 10for least-squares refinement andACTAfor absorption corrections. Validate the final structure using R-factor convergence and residual electron density maps. SHELXTL (Bruker AXS version) provides additional tools for twinned or high-resolution data .

Q. What purification techniques are optimal for isolating this compound from reaction mixtures?

- Methodology : Recrystallization from methanol or ethanol is effective due to the compound’s moderate polarity. Column chromatography (silica gel, hexane/ethyl acetate gradient) can separate byproducts. Monitor purity via HPLC (C18 column, UV detection at 254 nm) or NMR (e.g., absence of residual solvent peaks at δ 1.2–1.4 ppm for ethyl groups) .

Advanced Research Questions

Q. How does ozonolysis of this compound proceed, and what analytical methods confirm the products?

- Methodology : Ozonolysis cleaves the ethyl-substituted quinoline ring, yielding 5-ethylpyridine-1,2-dicarboxylic acid. Conduct the reaction in dichloromethane at −78°C, followed by oxidative work-up (H₂O₂/MeOH). Characterize products via LC-MS (m/z 196.05 for the dicarboxylic acid) and FT-IR (C=O stretches at 1700–1750 cm⁻¹). Note that aldehydes are not isolated due to overoxidation .

Q. What strategies resolve contradictions in reported synthetic yields for 8-methoxyquinoline derivatives?

- Methodology : Compare reaction parameters (e.g., solvent polarity, catalyst loading) across studies. For example, anhydrous THF with triethylamine () may yield higher purity than methanol-based systems (). Use Design of Experiments (DoE) to isolate variables (e.g., temperature, reagent ratio) and validate optimal conditions via ANOVA .

Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound?

- Methodology : Optimize the molecular geometry using Gaussian09 at the B3LYP/6-311+G(d,p) level. Calculate HOMO-LUMO gaps to assess reactivity (smaller gaps correlate with higher electrophilicity). Compare theoretical UV-Vis spectra (TD-DFT) with experimental data to validate accuracy. Solvent effects (e.g., methanol) are modeled using the Polarizable Continuum Model (PCM) .

Q. What crystallographic challenges arise in analyzing this compound derivatives, and how are they addressed?

- Methodology : Twinning and disorder in crystals are common due to the ethyl group’s flexibility. Use SHELXD for structure solution and PLATON’s TWINLAW to identify twin laws. Refinement in SHELXL with

TWINandBASFcommands adjusts for domain ratios. Validate with R₁ values < 5% and Fit parameter (GooF) ≈ 1.0 .

Q. Methodological Considerations

Properties

IUPAC Name |

3-ethyl-8-methoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-3-9-7-10-5-4-6-11(14-2)12(10)13-8-9/h4-8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBVUVMNSJBCGOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C2C(=C1)C=CC=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30553817 | |

| Record name | 3-Ethyl-8-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30553817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112955-03-0 | |

| Record name | 3-Ethyl-8-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30553817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.